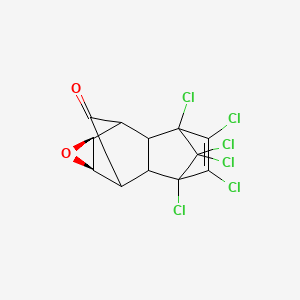

12-Keto Dieldrin

Übersicht

Beschreibung

12-Keto Dieldrin is a biochemical used for proteomics research . It is an organochlorine compound that was originally produced as an insecticide . The molecular formula of 12-Keto Dieldrin is C12H6Cl6O2 and it has a molecular weight of 394.89 .

Synthesis Analysis

Dieldrin is closely related to aldrin, which reacts further to form dieldrin . Aldrin is not toxic to insects; it is oxidized in the insect to form dieldrin which is the active compound . The degradation of dieldrin includes four pathways: oxidation, reduction, hydroxylation, and hydrolysis .Molecular Structure Analysis

The molecular formula of 12-Keto Dieldrin is C12H6Cl6O2 . The molecular weight is 394.89 . For more detailed structural information, you may refer to resources like ChemSpider .Chemical Reactions Analysis

In the presence of microorganisms, dieldrin is oxidized to keto-aldrin or reduced to monochlorodieldrin . The degradation of dieldrin includes four pathways: oxidation, reduction, hydroxylation, and hydrolysis, with 9-hydroxydieldrin and dihydroxydieldrin as major products .Physical And Chemical Properties Analysis

Dieldrin is a colorless to light-tan crystal with a mild, chemical odor . It has a molecular weight of 380.9 and a specific gravity of 1.75 . It is noncombustible .Wissenschaftliche Forschungsanwendungen

Toxicity of Dieldrin Metabolites: Major metabolites of dieldrin were identified and tested for their toxicities in cockroaches. Among them, a metabolite similar to 12-ketoendrin was not so toxic to the German cockroach, indicating variability in the toxicity of different metabolites (Kadous & Matsumura, 1982).

Endocrine Disruption in Fish: Exposure to dieldrin altered the expression of genes important for reproduction in largemouth bass, indicating its role as an endocrine disruptor (Garcia-Reyero et al., 2006).

Neurotoxic Effects: Dieldrin induces apoptosis via caspase-3-dependent activation in dopaminergic cells, suggesting a mechanism for its neurotoxicity, which is relevant in the context of diseases like Parkinson's (Kanthasamy et al., 2008).

Metabolic Pathways: Comparative studies in rats and mice showed that dieldrin undergoes metabolic pathways leading to various metabolites, including 12-hydroxydieldrin, which might be relevant for understanding 12-Keto Dieldrin (Hutson, 1976).

Environmental and Health Impacts: Extensive research has been conducted on dieldrin's production, environmental deposition, bioaccumulation, toxicology, and epidemiology, highlighting its persistent and harmful effects on both the environment and human health (Jorgenson, 2001).

Safety And Hazards

Dieldrin is highly toxic and can cause severe health effects including headache, dizziness, nausea, vomiting, malaise (vague feeling of discomfort), sweating, myoclonic limb jerks, clonic, tonic convulsions, coma, and in animals, liver and kidney damage . It is also a potential occupational carcinogen .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(9S,11R)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-en-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl6O2/c13-8-9(14)11(16)4-2-5(19)1(6-7(2)20-6)3(4)10(8,15)12(11,17)18/h1-4,6-7H/t1?,2?,3?,4?,6-,7+,10?,11? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGKTAHLUABTPM-IFQIWKIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C(C(C1=O)C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]12[C@H](O1)C3C4C(C2C3=O)C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857906 | |

| Record name | (1aR,7aS)-3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxiren-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12-Keto Dieldrin | |

CAS RN |

52745-99-0 | |

| Record name | (1aR,7aS)-3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxiren-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

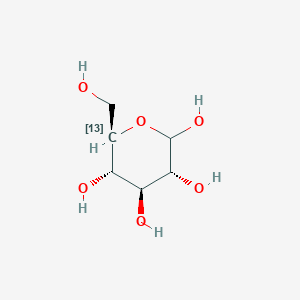

![D-[3-2H]Glucose](/img/structure/B1146262.png)

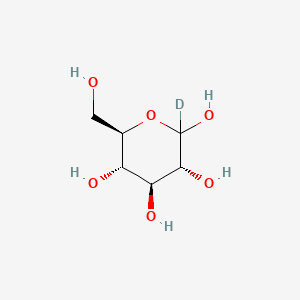

![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)

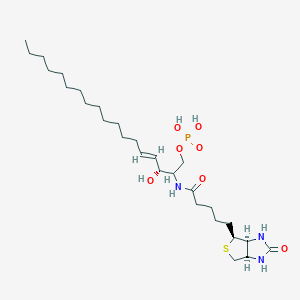

![N-Ethyl-N-[(E)-2-pyridinylmethylene]amine oxide](/img/structure/B1146276.png)

![Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide](/img/structure/B1146281.png)